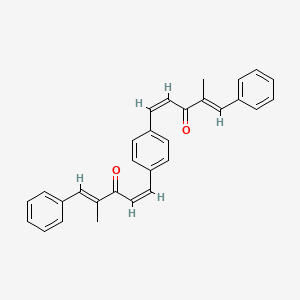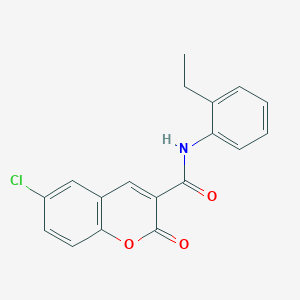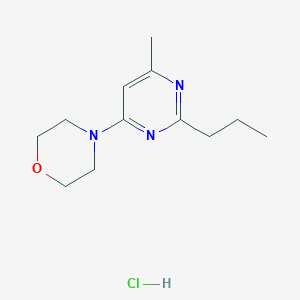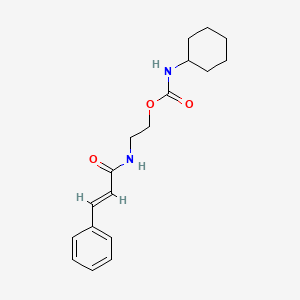
5,5'-(1,4-phenylene)bis(2-methyl-1-phenyl-1,4-pentadien-3-one)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5'-(1,4-phenylene)bis(2-methyl-1-phenyl-1,4-pentadien-3-one), also known as DAPPA, is a small molecule that has been extensively studied for its potential applications in scientific research. DAPPA belongs to the family of chalcones, which are naturally occurring compounds found in many plants. The unique chemical structure of DAPPA makes it a promising candidate for various research applications.
作用机制
The mechanism of action of 5,5'-(1,4-phenylene)bis(2-methyl-1-phenyl-1,4-pentadien-3-one) is not fully understood, but it is believed to work by inhibiting the growth and proliferation of cancer cells. 5,5'-(1,4-phenylene)bis(2-methyl-1-phenyl-1,4-pentadien-3-one) has been shown to induce apoptosis, or programmed cell death, in cancer cells. It may also inhibit the activity of certain enzymes that are involved in cancer cell growth.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 5,5'-(1,4-phenylene)bis(2-methyl-1-phenyl-1,4-pentadien-3-one) has been shown to have other biochemical and physiological effects. It has been shown to have anti-inflammatory activity, which may make it useful for the treatment of inflammatory diseases such as arthritis. 5,5'-(1,4-phenylene)bis(2-methyl-1-phenyl-1,4-pentadien-3-one) has also been shown to have antioxidant activity, which may help to protect cells from damage caused by free radicals.
实验室实验的优点和局限性
One of the main advantages of 5,5'-(1,4-phenylene)bis(2-methyl-1-phenyl-1,4-pentadien-3-one) is its relatively simple synthesis method, which makes it easy to produce in a laboratory setting. It is also relatively stable and can be stored for extended periods of time. However, one limitation of 5,5'-(1,4-phenylene)bis(2-methyl-1-phenyl-1,4-pentadien-3-one) is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain research applications.
未来方向
There are many potential future directions for research on 5,5'-(1,4-phenylene)bis(2-methyl-1-phenyl-1,4-pentadien-3-one). One area of research is the development of new drugs for the treatment of cancer. 5,5'-(1,4-phenylene)bis(2-methyl-1-phenyl-1,4-pentadien-3-one) has shown promising results in preclinical studies, and further research is needed to determine its potential as a cancer treatment in humans. Another area of research is the development of new anti-inflammatory drugs. 5,5'-(1,4-phenylene)bis(2-methyl-1-phenyl-1,4-pentadien-3-one) has shown anti-inflammatory activity in preclinical studies, and further research is needed to determine its potential as a treatment for inflammatory diseases. Finally, there is potential for 5,5'-(1,4-phenylene)bis(2-methyl-1-phenyl-1,4-pentadien-3-one) to be used as a tool in chemical biology research, as its unique chemical structure may make it useful for studying certain biological processes.
合成方法
The synthesis of 5,5'-(1,4-phenylene)bis(2-methyl-1-phenyl-1,4-pentadien-3-one) involves the condensation of 1,3-diphenyl-2-propen-1-one and 1,4-diacetylbenzene in the presence of a base. This reaction yields 5,5'-(1,4-phenylene)bis(2-methyl-1-phenyl-1,4-pentadien-3-one) as a yellow crystalline solid. The synthesis of 5,5'-(1,4-phenylene)bis(2-methyl-1-phenyl-1,4-pentadien-3-one) is relatively simple and can be carried out in a laboratory setting.
科学研究应用
5,5'-(1,4-phenylene)bis(2-methyl-1-phenyl-1,4-pentadien-3-one) has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is the development of new drugs for the treatment of cancer. 5,5'-(1,4-phenylene)bis(2-methyl-1-phenyl-1,4-pentadien-3-one) has been shown to have potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer.
属性
IUPAC Name |
(1E,4Z)-2-methyl-5-[4-[(1Z,4E)-4-methyl-3-oxo-5-phenylpenta-1,4-dienyl]phenyl]-1-phenylpenta-1,4-dien-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26O2/c1-23(21-27-9-5-3-6-10-27)29(31)19-17-25-13-15-26(16-14-25)18-20-30(32)24(2)22-28-11-7-4-8-12-28/h3-22H,1-2H3/b19-17-,20-18-,23-21+,24-22+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVDBKABZORYDR-PKFJFACDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)C=CC2=CC=C(C=C2)C=CC(=O)C(=CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C(=O)/C=C\C2=CC=C(C=C2)/C=C\C(=O)/C(=C/C3=CC=CC=C3)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1E,4Z)-2-methyl-5-[4-[(1Z,4E)-4-methyl-3-oxo-5-phenylpenta-1,4-dienyl]phenyl]-1-phenylpenta-1,4-dien-3-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-[(4-isobutoxybenzoyl)amino]-3-phenylacrylate](/img/structure/B5298890.png)
![N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5298895.png)
![5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-furoate](/img/structure/B5298902.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile](/img/structure/B5298916.png)

![5-{2-[3-(2,4-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5298926.png)
![(3aR*,6aS*)-5-[4-(1H-imidazol-1-yl)benzoyl]-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5298933.png)

![6-fluoro-2-methyl-1-[phenyl(phenylthio)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5298943.png)
![ethyl 1-[2-(4-methylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5298945.png)


![8-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5298972.png)
![N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-furamide](/img/structure/B5298979.png)